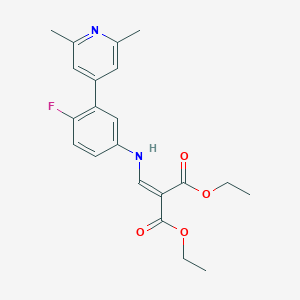
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Mecanismo De Acción
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This increased cholinergic activity can result in a range of physiological and behavioral effects, including increased heart rate, bronchoconstriction, and seizures.
Efectos Bioquímicos Y Fisiológicos
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, increased cholinergic neurotransmission, and induction of oxidative stress. Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has also been shown to cause DNA damage and to alter gene expression in various cell types. In animal studies, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate exposure has been associated with a range of physiological effects, including respiratory distress, seizures, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has several advantages as a research tool, including its potent and selective inhibition of acetylcholinesterase, its ability to induce cholinergic neurotransmission, and its use as a model compound for studying nerve agent toxicity. However, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate also has several limitations, including its potential toxicity to researchers, the need for specialized equipment and expertise to handle hazardous chemicals, and the limited availability of the compound.
Direcciones Futuras
There are several future directions for research on Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate, including the development of new methods for synthesizing the compound, the identification of new applications for Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate in neuroscience and pharmacology, and the investigation of the long-term effects of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate exposure on human health. Additionally, the development of safer and more effective antidotes for nerve agent poisoning remains a critical area of research.
Métodos De Síntesis
The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-halopyridine with 4-fluoroaniline to form the intermediate 3-(2,6-dimethyl-4-pyridinyl)-4-fluoroaniline. This intermediate is then reacted with diethyl malonate to form the final product, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate. The synthesis of Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Aplicaciones Científicas De Investigación
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used as a research tool to study the role of acetylcholine in the nervous system and to investigate the mechanisms of action of acetylcholinesterase inhibitors. In pharmacology, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used to screen potential drug candidates for their ability to inhibit acetylcholinesterase and to evaluate the efficacy and safety of acetylcholinesterase inhibitors. In toxicology, Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate is used as a model compound to study the toxicity of nerve agents and to develop antidotes for nerve agent poisoning.
Propiedades
Número CAS |
104431-74-5 |
|---|---|
Nombre del producto |
Diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate |
Fórmula molecular |
C21H23FN2O4 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)-4-fluoroanilino]methylidene]propanedioate |
InChI |
InChI=1S/C21H23FN2O4/c1-5-27-20(25)18(21(26)28-6-2)12-23-16-7-8-19(22)17(11-16)15-9-13(3)24-14(4)10-15/h7-12,23H,5-6H2,1-4H3 |
Clave InChI |
KYUNYRAKHOBJNA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC |
Otros números CAS |
104431-74-5 |
Sinónimos |
DDPFAMP diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
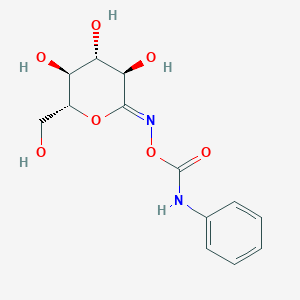
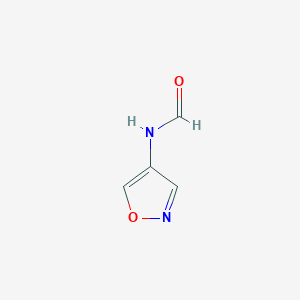
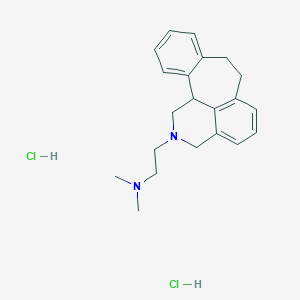
![2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane](/img/structure/B8548.png)
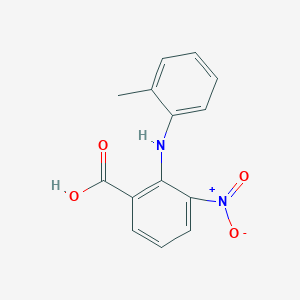
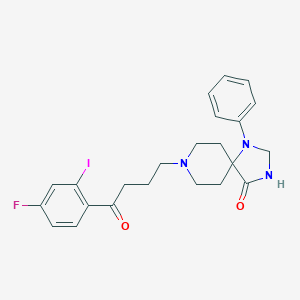
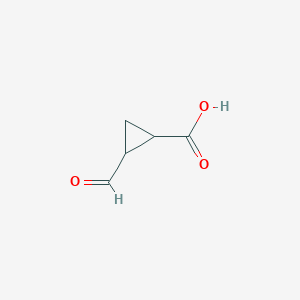
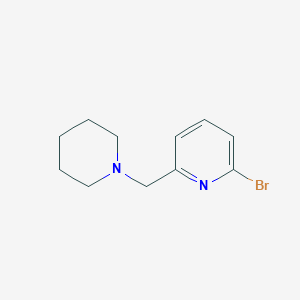
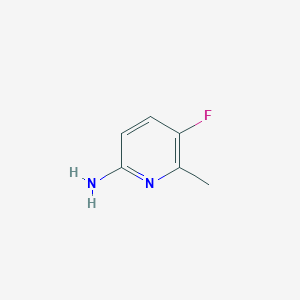
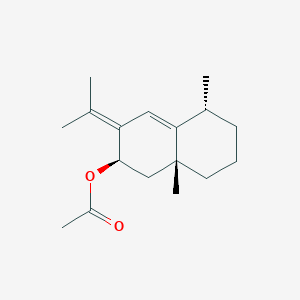
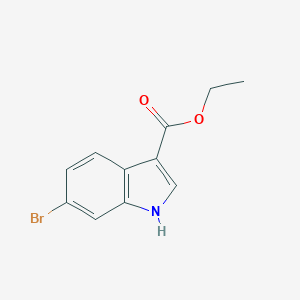
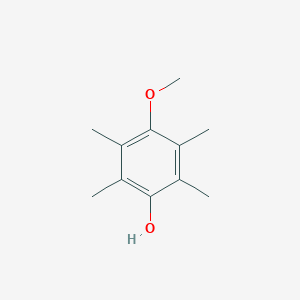
![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)